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Compound of Interest

Compound Name: 1-Bromo-2,3-dimethylbut-2-ene

Cat. No.: B1279173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-2,3-dimethylbut-2-ene is a valuable chemical intermediate in organic synthesis.[1]

Classified as a primary allylic bromide, its structure features a bromine atom on a carbon

adjacent to a tetrasubstituted carbon-carbon double bond.[1] This unique arrangement confers

specific reactivity, making it a versatile building block and alkylating agent for introducing the

sterically hindered 2,3-dimethylbut-2-enyl moiety into more complex molecular architectures.[1]

Its utility stems from the activated carbon-bromine bond, which is highly susceptible to

nucleophilic substitution reactions, and its role in radical reactions.[1]

Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical compound is critical for research and

development. The standard IUPAC name for this compound is 1-Bromo-2,3-dimethylbut-2-
ene.[2] It is also known by several synonyms and is tracked across various chemical

databases.
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Identifier Type Value

IUPAC Name 1-bromo-2,3-dimethylbut-2-ene[2]

CAS Number 5072-70-8[2]

Molecular Formula C₆H₁₁Br[2]

InChI Key FOJZHDBSZUMAHU-UHFFFAOYSA-N[2]

Canonical SMILES CC(=C(C)CBr)C[2]

Synonyms

1-Bromo-2,3-dimethyl-2-butene, 2,3-Dimethyl-2-

butenyl bromide, 2-Butene, 1-bromo-2,3-

dimethyl-[2]

Physicochemical and Computed Properties
Summarized below are the key physical and computed properties of 1-Bromo-2,3-
dimethylbut-2-ene.

Property Value Notes

Molecular Weight 163.06 g/mol [1][2]

Exact Mass 162.00441 Da[2][3]

Appearance Colorless Oil[4]

Boiling Point 60-90 °C[4] at 15 Torr

Density 1.2537 g/cm³[4]

Solubility
Slightly soluble in Chloroform

and Hexanes[4]

XLogP3 3.1[3] A measure of lipophilicity

Complexity 78.2[3]

Predicted Spectroscopic Data
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While comprehensive, experimentally verified spectra for 1-Bromo-2,3-dimethylbut-2-ene are

not widely available in public databases, its structure allows for the prediction of key

spectroscopic features essential for its characterization.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for

the two protons of the bromomethyl group (CH₂Br) would likely appear in the range of 3.8-

4.2 ppm. Two singlets, each integrating to three protons, would correspond to the two methyl

groups attached to the double bond (C2-CH₃ and C3-CH₃). A third singlet, integrating to six

protons, would represent the two equivalent methyl groups on the other side of the double

bond.

¹³C NMR: The carbon NMR spectrum is predicted to exhibit four unique carbon signals. The

brominated carbon (CH₂Br) would appear downfield, typically in the 30-40 ppm range. The

two sp² hybridized carbons of the double bond would be found further downfield, likely

between 120-140 ppm. The sp³ hybridized carbons of the methyl groups would appear

upfield. PubChem indicates the existence of a ¹³C NMR spectrum, confirming its utility in

characterization.[2]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and

bending vibrations for the methyl and methylene groups. A key feature would be the C=C

stretching vibration of the tetrasubstituted alkene, which is expected to be weak or absent

due to the lack of a significant dipole moment change during the vibration. A C-Br stretching

absorption would be expected in the fingerprint region, typically around 500-680 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly

equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The

primary fragment would likely result from the loss of the bromine atom to form a stable,

resonance-stabilized allylic carbocation.

Experimental Protocols
Synthesis: Allylic Bromination of 2,3-Dimethyl-2-butene
1-Bromo-2,3-dimethylbut-2-ene is commonly synthesized via the regioselective allylic

bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS) as the bromine source

and a radical initiator.
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Reference: Clennan, Edward L.; Chen, Xiangning [Journal of the American Chemical Society,

1989, vol. 111, # 15, p. 5787 - 5792].

Materials:

2,3-Dimethyl-2-butene

N-Bromosuccinimide (NBS)

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Tetrachloromethane (CCl₄), anhydrous

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Heating mantle

Filtration apparatus

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: To a dry round-bottom flask containing tetrachloromethane (CCl₄), add 2,3-

dimethyl-2-butene (1.0 equivalent).

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic

amount of a radical initiator such as dibenzoyl peroxide (BPO).

Reaction Conditions: The mixture is heated to reflux (approx. 77 °C for CCl₄) with vigorous

stirring for 3 hours. The reaction should be monitored for the disappearance of the starting

material (e.g., by GC or TLC). The solid succinimide byproduct will float to the surface as the

reaction proceeds.

Workup: After the reaction is complete, cool the mixture to room temperature.
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Filtration: Remove the solid succinimide byproduct by vacuum filtration and wash the solid

with a small amount of cold CCl₄.

Solvent Removal: Combine the filtrates and remove the CCl₄ solvent under reduced

pressure using a rotary evaporator.

Purification: The resulting crude oil, containing the desired 1-Bromo-2,3-dimethylbut-2-ene
and potentially some rearranged byproducts, can be purified by vacuum distillation to yield

the final product. The reported yield for this method is approximately 64%.

Reactivity: Representative Nucleophilic Substitution
(S_N1)
As a primary allylic halide, 1-Bromo-2,3-dimethylbut-2-ene readily undergoes nucleophilic

substitution, often proceeding through a resonance-stabilized allylic carbocation (S_N1

mechanism), especially with weak nucleophiles in polar protic solvents.

Materials:

1-Bromo-2,3-dimethylbut-2-ene

Ethanol (as both solvent and nucleophile)

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Sodium bicarbonate solution (5% aqueous)

Diethyl ether

Separatory funnel

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Procedure:
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Reaction Setup: Dissolve 1-Bromo-2,3-dimethylbut-2-ene (1.0 equivalent) in ethanol in a

round-bottom flask.

Reaction Conditions: Heat the solution to a gentle reflux and stir. The reaction progress can

be monitored by TLC, watching for the consumption of the starting alkyl halide.

Workup: Once the reaction is complete, cool the mixture to room temperature and remove

the bulk of the ethanol using a rotary evaporator.

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash

the organic layer sequentially with water and then a 5% sodium bicarbonate solution to

neutralize any HBr formed.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Ethoxy-

2,3-dimethylbut-2-ene.

Purification: The crude product can be further purified by fractional distillation or column

chromatography if necessary.

Reaction Pathways and Mechanisms
The synthetic utility of 1-Bromo-2,3-dimethylbut-2-ene is defined by its participation in key

reaction pathways, which can be visualized to understand the logical flow of bond-forming and

bond-breaking events.
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Reaction Workup & Purification

2,3-Dimethyl-2-butene
NBS, BPO (cat.)

in CCl4

Heat to Reflux
(3 hours)

Stirring
Cool to RT Filter Succinimide

Remove CCl4
(Rotovap)

Vacuum Distillation
Pure Product:

1-Bromo-2,3-dimethylbut-2-ene
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Initiation

Propagation

BPO (Initiator)

Br• (Trace)

Heat or Light

NBS

Reacts with HBr

2,3-Dimethyl-2-butene

Resonance-Stabilized
Allylic Radical

+ Br•

HBr

Forms

1-Bromo-2,3-dimethylbut-2-ene

+ Br2

Br2

+ NBS

Br•

Regenerates

Chain Reaction
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1-Bromo-2,3-dimethylbut-2-ene

Resonance-Stabilized
Allylic Carbocation

Step 1: Loss of Leaving Group
(Slow, Rate-Determining)

Br⁻ (Leaving Group) Substitution Product

Step 2: Nucleophilic Attack
(Fast)

Nucleophile (Nu⁻)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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